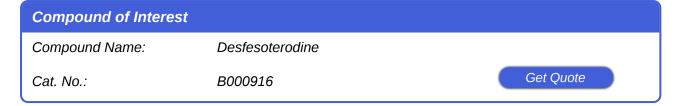


The Preclinical Pharmacokinetic and Metabolic Profile of Desfesoterodine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine, is the primary moiety responsible for the therapeutic effects observed in the treatment of overactive bladder. Understanding its behavior in preclinical models is crucial for predicting human pharmacokinetics, assessing safety margins, and guiding clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **desfesoterodine** in key preclinical species, including mice, rats, and dogs. The information is compiled from regulatory submissions and published preclinical studies to support researchers and professionals in the field of drug development.

Pharmacokinetics of Desfesoterodine in Preclinical Models

The pharmacokinetic profile of **desfesoterodine** (also referred to as 5-hydroxymethyl tolterodine or 5-HMT) has been characterized in several preclinical species following the administration of its prodrug, fesoterodine.

Oral Bioavailability

The systemic exposure to **desfesoterodine** following oral administration of fesoterodine varies across preclinical species.



Table 1: Oral Bioavailability of **Desfesoterodine** in Preclinical Models

Species	Oral Bioavailability (%)
Mouse	50
Rat	14
Dog	98

Data sourced from European Medicines Agency (EMEA) assessment report for fesoterodine.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters of **desfesoterodine** have been determined in rats and dogs at the No-Observed-Adverse-Effect Level (NOAEL) in repeat-dose toxicity studies.

Table 2: Pharmacokinetic Parameters of **Desfesoterodine** in Rats Following Oral Administration of Fesoterodine (15 mg/kg/day)

Sex	Cmax (ng/mL)	AUC (h*ng/mL)
Male	13.9 - 93.1	125 - 182
Female	6.8 - 36.8	47.2 - 73.4

Data sourced from EMEA assessment report for fesoterodine.[1]

Table 3: Time to Maximum Plasma Concentration (Tmax) of Desfesoterodine

Species	Tmax (hours)
Mouse	~0.5
Rat	~0.5
Dog	~1

Data sourced from EMEA assessment report for fesoterodine.[1]



Distribution

Following oral administration of radiolabelled fesoterodine, the distribution of its metabolites, primarily **desfesoterodine**, was widespread in mice and rats. The highest concentrations of radioactivity were observed in organs of elimination, such as the liver and kidneys. In dogs, the distribution was less extensive, with the highest concentrations found in the gastrointestinal tract. Notably, the in vitro protein binding of **desfesoterodine** was low across all species evaluated, including humans, at approximately 50%.[2]

Metabolism of Fesoterodine and Desfesoterodine

The metabolic cascade of fesoterodine is a critical aspect of its pharmacological activity, involving a two-step process.

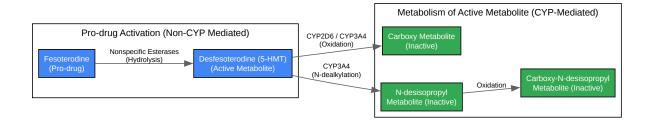
Initial Pro-Drug Activation

Fesoterodine is a pro-drug that undergoes rapid and extensive hydrolysis by non-specific esterases to form its active metabolite, **desfesoterodine** (5-HMT). This initial metabolic step is not mediated by the cytochrome P450 (CYP) enzyme system.[2]

Metabolism of Desfesoterodine

Desfesoterodine is further metabolized in the liver, primarily through oxidation and N-dealkylation, to form several inactive metabolites. The key enzymes involved in this secondary metabolism are CYP2D6 and CYP3A4.[2] The major inactive metabolites identified are the carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives of **desfesoterodine**.[2] The metabolic profile of **desfesoterodine** is reported to be similar in mice and dogs when compared to humans, making these species relevant models for preclinical safety assessment. In contrast, the metabolic profile in rats shows some differences.[1]





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Metabolic pathway of fesoterodine to **desfesoterodine** and its subsequent metabolism.

Experimental Protocols In Vivo Pharmacokinetic Studies

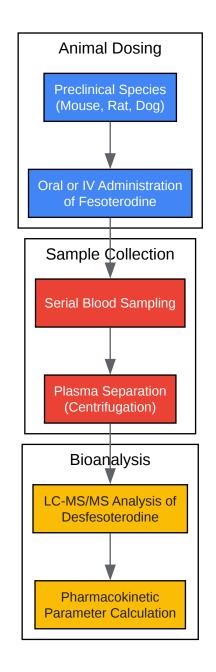
Studies were conducted in mice, Sprague-Dawley rats, and Beagle dogs.[1][3] Animals were housed in controlled environments with standard diet and water ad libitum, except for fasting periods prior to oral dosing.

For oral administration, fesoterodine was typically formulated in a suitable vehicle and administered via oral gavage to rats and mice, and in capsules to dogs.[1][4] Intravenous doses were administered as a bolus injection or infusion. For repeat-dose toxicity studies in rats, oral doses of 5, 15, and 45 mg/kg were used. In a 9-month study in Beagle dogs, oral doses of 0.5, 2.5, and 12.5 mg/kg were administered.[1]

Blood samples were collected at predetermined time points post-dosing from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).[4] Plasma was separated by centrifugation and stored frozen until analysis.

Plasma concentrations of **desfesoterodine** were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5]





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